[(2R)-1,1-diphenylbutan-2-yl]benzene
Description
[(2R)-1,1-Diphenylbutan-2-yl]benzene is a chiral aromatic compound characterized by a central butan-2-yl backbone substituted with two phenyl groups at the 1-position and an additional benzene ring attached to the 2-position.
Key structural features include:
- Three aromatic rings: Two phenyl groups on the butan-2-yl chain and a third benzene ring at the 2-position.
- Chirality: The R-configuration at the 2-carbon creates enantiomeric specificity, which may affect interactions in chiral environments (e.g., enzymatic systems) .
- Hydrophobicity: The presence of multiple phenyl groups likely reduces solubility in polar solvents, a trait common to polyaromatic hydrocarbons .
Properties
CAS No. |
16557-52-1 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.418 |
IUPAC Name |
[(2R)-1,1-diphenylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H22/c1-2-21(18-12-6-3-7-13-18)22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3/t21-/m0/s1 |
InChI Key |
XOQKVDSJNTUZHD-NRFANRHFSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
(R)-1,1,2-Triphenylbutane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,1-diphenylbutan-2-yl]benzene typically involves the reaction of benzene with a suitable butane derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a butane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1,1-diphenylbutan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
[(2R)-1,1-diphenylbutan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-1,1-diphenylbutan-2-yl]benzene involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical comparisons between [(2R)-1,1-diphenylbutan-2-yl]benzene and related compounds:
Structural and Functional Differences
Aromaticity and Substitution: The target compound’s three phenyl groups enhance steric bulk and electron delocalization compared to mono-phenyl analogs like 1-phenyl-2-butene. This likely increases thermal stability and reduces solubility in aqueous media . Unlike carbamate or amine derivatives (e.g., ), the absence of polar functional groups in this compound limits hydrogen-bonding interactions, further reducing solubility .
For example, (2R)-4-phenylbutan-2-amine-d3 demonstrates enantiomer-specific interactions in deuterated syntheses .
Reactivity :
- Saturated butan chains (target compound) are less reactive than unsaturated analogs (e.g., 1-phenyl-2-butene), which undergo addition reactions at the double bond .
- The lack of functional groups (e.g., hydroxyl, amine) reduces susceptibility to hydrolysis or oxidation compared to derivatives like the tert-butyl carbamate in .
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